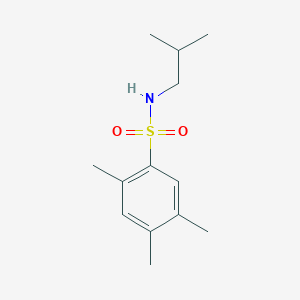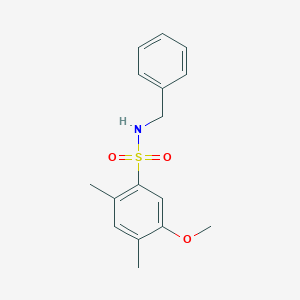
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide, also known as IPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPS is a sulfonamide derivative that has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has shown promising results as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in various types of cancer. N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has also been used as a building block for the synthesis of novel materials with potential applications in organic electronics.
Mécanisme D'action
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide selectively inhibits carbonic anhydrase IX by binding to its active site and blocking its activity. Carbonic anhydrase IX is overexpressed in various types of cancer cells, and its inhibition can lead to the suppression of tumor growth. N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has also been shown to inhibit the growth of other cancer cell lines, including breast cancer and prostate cancer.
Biochemical and Physiological Effects:
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been shown to have minimal toxicity and is well-tolerated in vivo. It has been shown to inhibit the growth of cancer cells without affecting normal cells. N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has several advantages for lab experiments, including its high yield synthesis, minimal toxicity, and selective inhibition of carbonic anhydrase IX. However, N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has limitations in terms of its solubility, which can affect its bioavailability and efficacy. Further studies are needed to optimize the formulation of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide for its use in vivo.
Orientations Futures
Include the optimization of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide formulation for its use in vivo, the development of novel N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide derivatives with improved solubility and efficacy, and the investigation of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide's potential applications in other fields, including material science and organic electronics.
In conclusion, N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has shown promising results as a selective inhibitor of carbonic anhydrase IX and has potential applications in cancer therapy. Further studies are needed to optimize the formulation of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide for its use in vivo and to develop novel N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide derivatives with improved solubility and efficacy.
Méthodes De Synthèse
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been synthesized through various methods, including the reaction of 4-bromo-1-naphthalenesulfonamide with pentyloxy magnesium bromide, followed by the reaction with isopropylmagnesium chloride. Another method involves the reaction of 4-chloro-1-naphthalenesulfonamide with pentyloxy magnesium bromide, followed by the reaction with isopropylmagnesium chloride. Both these methods have resulted in the synthesis of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide with high yields.
Propriétés
Nom du produit |
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide |
|---|---|
Formule moléculaire |
C18H25NO3S |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
4-pentoxy-N-propan-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-4-5-8-13-22-17-11-12-18(23(20,21)19-14(2)3)16-10-7-6-9-15(16)17/h6-7,9-12,14,19H,4-5,8,13H2,1-3H3 |
Clé InChI |
WDLOUISMJZFMIE-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |
SMILES canonique |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

